molecular formula C26H28N2O2 B12340162 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- CAS No. 84632-59-7

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-

Cat. No.: B12340162
CAS No.: 84632-59-7
M. Wt: 400.5 g/mol
InChI Key: LUWZMQBKBJUDAU-UHFFFAOYSA-N
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Description

This diketopyrrolopyrrole (DPP) derivative features a rigid, planar π-conjugated core substituted at the 3,6-positions with bulky 4-(tert-butyl)phenyl groups. The tert-butyl substituents enhance solubility in organic solvents (e.g., chloroform, toluene) while minimally disrupting the core’s conjugation. Its synthesis typically involves Stille or Suzuki coupling reactions, as seen in related DPP derivatives . Key applications include organic semiconductors, pigments, and photovoltaic materials, where solubility and crystallinity are critical .

Properties

CAS No.

84632-59-7

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1,4-bis(4-tert-butylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C26H28N2O2/c1-25(2,3)17-11-7-15(8-12-17)21-19-20(24(30)27-21)22(28-23(19)29)16-9-13-18(14-10-16)26(4,5)6/h7-14,27,30H,1-6H3

InChI Key

LUWZMQBKBJUDAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Classical Succinic Ester Route

The succinic ester method is the most widely used pathway for synthesizing DPP derivatives. For the target compound, 3,6-bis[4-(tert-butyl)phenyl]-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione , the reaction involves:

  • Condensation : Diethyl succinate reacts with 4-tert-butylbenzonitrile in the presence of a strong base (e.g., potassium tert-butoxide) to form an enaminoester intermediate.
  • Cyclization : The intermediate undergoes intramolecular cyclization under reflux conditions, typically in a high-boiling solvent like 2-methyl-2-butanol.
  • Oxidation : Air oxidation or chemical oxidants (e.g., DDQ) convert the dihydro intermediate to the fully conjugated DPP core.

Key Data :

  • Yield : 60–70% for analogous DPP syntheses.
  • Solvent : 2-Methyl-2-butanol enhances reaction efficiency by stabilizing intermediates.
  • Base : Potassium tert-butoxide outperforms weaker bases in driving condensation.

Iron-Catalyzed Multicomponent Reaction

An alternative method employs iron(III) perchlorate as a catalyst for a one-pot synthesis:

  • Components : 4-Tert-butylbenzaldehyde, ammonium acetate, and diacetyl react in a 2:1:1 ratio.
  • Catalyst : Fe(ClO₄)₃·H₂O (5 mol%) in toluene/acetic acid (1:1) at 50°C for 16 hours.
  • Mechanism : The iron catalyst facilitates imine formation and subsequent cyclization.

Advantages :

  • Avoids pre-functionalized nitriles.
  • Tolerates steric hindrance from tert-butyl groups.

Limitations :

  • Lower yields (40–50%) compared to the succinic ester route.

Crystal Structure and Purification

The compound crystallizes in the triclinic space group P 1, with a planar DPP core and tert-butylphenyl groups oriented perpendicularly to minimize steric strain. Purification involves:

  • Precipitation : Cold methanol or acetonitrile precipitates the product.
  • Column Chromatography : Silica gel with dichloromethane/hexanes (1:3) removes unreacted nitriles.

Characterization Data :

Property Value Source
Melting Point 290–292°C (decomposes)
λₐᵦₛ (CHCl₃) 488 nm (ε = 2.1 × 10⁴ L/mol·cm)
¹H NMR (CDCl₃) δ 1.35 (s, 18H, t-Bu), 7.6–7.8 (m, Ar-H)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Succinic ester route 60–70 >98 High reproducibility
Iron-catalyzed 40–50 90–95 One-pot synthesis

Optimization Insights :

  • Temperature : Reactions above 100°C degrade tert-butyl groups.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Challenges and Solutions

  • Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics.
    • Solution : Prolonged reaction times (24–48 hours) ensure complete conversion.
  • Byproduct Formation : Ester-ester condensation competes with DPP formation.
    • Solution : Excess nitrile (2.5 equiv) suppresses side reactions.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields.
  • Flow Chemistry : Continuous processing improves scalability for industrial applications.

Applications in Materials Science

The tert-butyl groups enhance solubility in organic solvents (e.g., chloroform, THF), enabling solution-processed thin-film devices. The compound’s low LUMO (-3.5 eV) makes it suitable for n-type organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

Organic Electronics

1.1 Organic Field Effect Transistors (OFETs)
Pyrrolo[3,4-c]pyrrole derivatives are widely used in the fabrication of organic field effect transistors due to their excellent charge transport properties. The compound exhibits ambipolar charge transport behavior with mobilities ranging from 0.1 to 1 cm²/V·s. This makes it suitable for applications in flexible electronics and low-cost manufacturing processes .

1.2 Solar Cells
This compound has been integrated into perovskite-based solar cells, achieving efficiencies around 16.3%. Its electron-deficient core contributes to enhanced stability and performance in photovoltaic applications . The diketopyrrolopyrrole structure facilitates effective light absorption and charge separation in organic photovoltaics.

Photonic Devices

2.1 Organic Light Emitting Diodes (OLEDs)
Pyrrolo[3,4-c]pyrrole derivatives are also utilized in OLED technology. Their ability to emit light efficiently when an electric current is applied makes them valuable for display technologies and lighting solutions . The incorporation of this compound into OLEDs has shown promising results in terms of color purity and brightness.

2.2 Sensors
The compound's electronic properties allow it to be used in sensor applications, particularly for detecting gases or biomolecules. Its interaction with various substances can lead to changes in conductivity or optical properties, enabling sensitive detection mechanisms .

3.1 Anticancer Research
Recent studies have indicated that pyrrolo[3,4-c]pyrrole derivatives exhibit anticancer properties. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells . This suggests potential for development as anti-tumor agents.

3.2 Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Research has highlighted the effectiveness of these compounds against strains like Staphylococcus aureus and Candida albicans, indicating their potential use in therapeutic applications .

Material Science

4.1 Polymer Composites
The integration of pyrrolo[3,4-c]pyrrole into polymer matrices leads to materials with enhanced mechanical and thermal properties. These composites are being explored for applications in coatings and advanced materials due to their improved stability and performance under stress .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- involves its electron-withdrawing properties, which allow it to participate in various electronic interactions. The compound can accept hydrogen bonds and other electrostatic interactions, leading to the formation of copolymers with pi-pi stacking. These interactions are crucial for its function in organic electronics .

Comparison with Similar Compounds

Electronic and Optical Properties

Compound Substituents λmax (nm) Bandgap (eV) HOMO/LUMO (eV) Reference
Target Compound 3,6-bis[4-(tert-butyl)phenyl] 480–520 2.0–2.2 HOMO: -5.3; LUMO: -3.3
SMDPPEH (DPP-terthiophene derivative) 3,6-bis(terthiophene) 550–600 1.7–1.9 HOMO: -5.1; LUMO: -3.5
DPP(CT)₂ (ester-functionalized) 3,6-bis(thienyl) with ester groups 500–540 2.1–2.3 HOMO: -5.5; LUMO: -3.4
3,6-Di(thiophen-2-yl)-DPP 3,6-bis(thienyl) 520–560 1.8–2.0 HOMO: -5.2; LUMO: -3.6

Key Findings :

  • In contrast, terthiophene- or thienyl-substituted DPPs (e.g., SMDPPEH) show redshifted absorption (550–600 nm) and narrower bandgaps (1.7–1.9 eV), making them superior for light-harvesting in photovoltaics .
  • Electron-withdrawing groups (e.g., esters in DPP(CT)₂) lower HOMO levels (-5.5 eV), enhancing open-circuit voltage (VOC) in organic solar cells (OSCs).

Solubility and Processability

Compound Substituents Solubility in Chloroform (mg/mL) Crystallinity Reference
Target Compound 3,6-bis[4-(tert-butyl)phenyl] 15–20 Moderate
2,5-Dibutyl-DPP 2,5-dibutyl 30–35 Low
3,6-Bis(4-bromophenyl)-DPP 3,6-bis(4-bromophenyl) <5 High
DPPC4 (alkylated DPP) 2,5-dibutyl with bromophenyl 10–15 Moderate

Key Findings :

  • The target compound achieves a balance between solubility (15–20 mg/mL) and crystallinity, facilitated by the bulky tert-butyl groups. This contrasts with brominated DPPs (<5 mg/mL), which are poorly soluble but highly crystalline .
  • Linear alkyl chains (e.g., 2,5-dibutyl-DPP) improve solubility (30–35 mg/mL) but reduce crystallinity, limiting charge transport efficiency .

Charge Transport and Device Performance

Compound Mobility (cm²/V·s) OPV PCE (%) OTFT On/Off Ratio Reference
Target Compound 0.01–0.05 2–3 10³–10⁴
SMDPPEH (terthiophene-DPP) 0.1–0.3 5–7 10⁴–10⁵
DPP-based Polymers 0.5–1.5 8–10 10⁵–10⁶
Thienyl-DPP Small Molecules 0.05–0.1 4–5 10³–10⁴

Key Findings :

  • The target compound exhibits modest hole mobility (0.01–0.05 cm²/V·s) due to hindered π-π stacking from tert-butyl groups. Terthiophene-DPPs (SMDPPEH) achieve higher mobility (0.1–0.3 cm²/V·s) via extended conjugation .
  • DPP-based polymers outperform small molecules in mobility (0.5–1.5 cm²/V·s) and device efficiency (PCE: 8–10%) due to high molecular weight and film uniformity .

Biological Activity

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, particularly the compound 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-, have garnered significant attention in recent years due to their diverse biological activities and applications in organic electronics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Overview

The compound is characterized by a pyrrolo[3,4-c]pyrrole backbone, which is known for its stability and ability to participate in various chemical reactions. The presence of bulky substituents such as tert-butyl phenyl groups enhances its solubility and electronic properties, making it suitable for applications in organic semiconductors.

Biological Activity

1. Antimicrobial Properties

Research has indicated that pyrrolo[3,4-c]pyrrole derivatives exhibit significant antimicrobial activity. For instance:

  • In Vitro Studies : A series of pyrrole derivatives were evaluated for their antibacterial activity against various pathogens. The compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
CompoundMIC (µg/mL)Target Pathogen
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

2. Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyrrole derivatives has been explored through various studies:

  • Cell Line Testing : In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases that are crucial for cancer cell growth and survival.

3. Antioxidant Activity

Pyrrolo[3,4-c]pyrrole derivatives also exhibit antioxidant properties:

  • Free Radical Scavenging : These compounds have been shown to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the biological efficacy of pyrrolo[3,4-c]pyrrole derivatives:

  • Case Study 1 : A study demonstrated that a specific derivative significantly reduced tumor size in xenograft models of breast cancer when administered at a dosage of 10 mg/kg body weight .
  • Case Study 2 : Another investigation revealed that the compound exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers .

Research Findings

Recent research has focused on optimizing the structure of pyrrolo[3,4-c]pyrrole derivatives to enhance their biological activity:

  • Substituent Effects : Variations in substituents have been shown to affect the potency and selectivity of these compounds against different biological targets .
  • Synthetic Approaches : New synthetic methodologies have been developed to create libraries of these compounds for high-throughput screening against various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-bis[4-(tert-butyl)phenyl]-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, and how are impurities minimized?

  • Methodology : The compound is typically synthesized via condensation of 4-(tert-butyl)benzaldehyde with succinonitrile in the presence of a base (e.g., ammonium acetate) under reflux conditions. Recrystallization in high-boiling solvents like dimethylformamide (DMF) or chlorobenzene is critical to remove unreacted monomers and byproducts. Characterization via 1^1H/13^13C NMR and elemental analysis ensures purity .
  • Key Challenge : Aggregation during synthesis can lead to low yields. Stirring rate and solvent polarity must be optimized to reduce π-π stacking .

Q. How are the photophysical properties (e.g., absorption/emission spectra) of this compound characterized, and what solvents are optimal for analysis?

  • Methodology : UV-Vis spectroscopy in dichloromethane or tetrahydrofuran (THF) reveals a strong absorption band at ~520 nm due to the diketopyrrolopyrrole (DPP) core. Fluorescence spectroscopy shows emission maxima at ~580 nm, with quantum yields measured using integrating spheres. Solvatochromic shifts are analyzed in solvents of varying polarity (e.g., toluene vs. DMF) .
  • Note : Aggregation in polar solvents can quench fluorescence, necessitating dilute solutions (<105^-5 M) for accurate measurements .

Q. What techniques are used to confirm the crystal structure and molecular packing of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms the planar DPP core and tert-butyl substituent orientation. Hirshfeld surface analysis identifies dominant C–H···O hydrogen bonding and π-π interactions (3.5–3.7 Å stacking distances). Powder XRD further validates bulk crystallinity .

Advanced Research Questions

Q. How can solubility limitations of this compound be overcome for thin-film device fabrication?

  • Methodology : Introducing branched alkyl chains (e.g., 2-ethylhexyl) at the N-positions improves solubility in chloroform or o-dichlorobenzene. Solubility parameters are calculated using Hansen solubility theory, and spin-coating conditions (e.g., 2000 rpm, 60°C annealing) optimize film morphology .
  • Contradiction : Longer alkyl chains enhance solubility but reduce charge mobility due to increased interchain distance. Balancing solubility and conductivity requires iterative alkyl chain tuning .

Q. What strategies are employed to resolve contradictory spectroscopic data caused by aggregation in solution?

  • Methodology : Temperature-dependent UV-Vis spectroscopy (25–80°C) distinguishes monomeric (sharp peaks) vs. aggregated (broadened peaks) states. Dynamic light scattering (DLS) quantifies aggregate size, while atomic force microscopy (AFM) visualizes morphology in thin films. Adding 1% octanedithiol as a solubilizing agent suppresses aggregation .

Q. How do substituent modifications (e.g., electron-withdrawing groups) influence the HOMO/LUMO levels for organic photovoltaic applications?

  • Methodology : Substituents like thiophene-2-carboxylate lower the LUMO (-3.8 eV) via electron-withdrawing effects, enhancing open-circuit voltage (VOCV_{OC}) in solar cells. Cyclic voltammetry (CV) in acetonitrile/TBAPF6_6 determines redox potentials, while DFT calculations (B3LYP/6-31G*) model orbital distributions .
  • Example : Replacing tert-butyl with bromothienyl groups red-shifts absorption to 650 nm, improving light-harvesting .

Q. How is charge transport efficiency evaluated in field-effect transistor (FET) devices incorporating this compound?

  • Methodology : Bottom-gate/top-contact FETs are fabricated on SiO2_2/Si substrates. Mobility (μ\mu) is calculated from transfer curves (IDSI_{DS}-VGSV_{GS}) using the equation μ=2LWCi(IDSVGS)2\mu = \frac{2L}{WC_i} \left(\frac{\partial \sqrt{I_{DS}}}{\partial V_{GS}}\right)^2, where CiC_i is the gate dielectric capacitance. Annealing at 150°C improves crystallinity, achieving hole mobilities up to 0.1 cm2^2/V·s .

Q. What computational methods are used to predict the optoelectronic properties of DPP derivatives?

  • Methodology : Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional simulates absorption spectra. Molecular dynamics (MD) simulations in explicit solvents model aggregation behavior. Charge transfer integrals are calculated using the Marcus theory-based Vienna Ab Initio Simulation Package (VASP) .

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